2-Morpholinoethyl acrylate

Description

Significance of Acrylate (B77674) Monomers in Macromolecular Design

Acrylate monomers are a cornerstone of modern polymer chemistry, valued for their versatility and reactivity. taylorandfrancis.comresearchgate.net These monomers are esters that contain a vinyl group—two carbon atoms double-bonded to each other—which is directly attached to a carbonyl carbon. researchgate.net This structure makes acrylates highly susceptible to polymerization, readily forming long-chain polymers with high molecular weights. researchgate.net The true versatility of acrylate monomers lies in the ester group (R-group), which can be easily modified to introduce a vast range of chemical functionalities into the final polymer. researchgate.netfree.fr

This adaptability allows for the precise tuning of polymer properties, such as hardness, flexibility, transparency, and adhesion. taylorandfrancis.comfree.fr By copolymerizing different acrylate monomers or combining them with other types of monomers like styrene (B11656) or vinyl acetate, chemists can create materials with tailored characteristics for specific applications. free.fr Acrylate polymers are integral to numerous industries, finding use in adhesives, coatings, resins, textiles, and biomedical materials. taylorandfrancis.comresearchgate.net The development of functional acrylate monomers, which carry specific chemical groups, has further expanded their utility, enabling the creation of "smart" materials that respond to external stimuli. researchgate.net

Structural Attributes and Chemical Reactivity of 2-Morpholinoethyl Acrylate

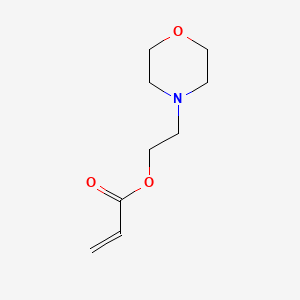

This compound (MOEA) is a functional monomer distinguished by its specific molecular architecture. The structure consists of an acrylate backbone, which provides the capacity for free-radical polymerization, and a pendant side chain containing a morpholine (B109124) ring connected via an ethyl ester linkage. polysciences.com The key to its functionality is the morpholine group, which contains a tertiary amine. polysciences.comspecialchem.com This amine group imparts a weak basic character to the monomer and its corresponding polymer, making them responsive to changes in pH. polysciences.com

The reactivity of MOEA is twofold. The carbon-carbon double bond of the acrylate group is highly reactive and readily participates in polymerization reactions, allowing it to form homopolymers or be incorporated into copolymers with other vinyl monomers. researchgate.net Simultaneously, the tertiary amine within the morpholine ring acts as a proton acceptor. In acidic environments, this amine group can become protonated, leading to a change in the polymer's charge and solubility. This pH-responsive behavior is a critical feature exploited in many of its applications. polysciences.com The monomer can also be quaternized to create water-soluble polymers. specialchem.com

Below is a table summarizing the key chemical and physical properties of this compound.

| Property | Value |

| CAS Number | 19727-38-9 sielc.com |

| Molecular Formula | C9H15NO3 sielc.com |

| Molecular Weight | 185.224 g/mol sielc.com |

| Boiling Point | 67°C @ 0.2 mmHg alfa-chemistry.com |

| Density | 1.063 g/cm³ alfa-chemistry.com |

| Refractive Index | 1.467 lookchem.com |

| Canonical SMILES | C=CC(=O)OCCN1CCOCC1 lookchem.com |

Classification within Tertiary Amine-Functional Monomer Families

This compound belongs to the important class of tertiary amine-functional monomers. Amines are organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups. unacademy.comchemistrytalk.org They are classified as primary, secondary, or tertiary based on the number of organic substituents attached to the nitrogen atom. britannica.comlkouniv.ac.inwikipedia.org Tertiary amines have three organic groups bonded to the nitrogen, and in the case of MOEA, the nitrogen is part of a cyclic structure (the morpholine ring) and is also bonded to the ethyl acrylate chain. unacademy.comwikipedia.org

This family of monomers is particularly noted for conferring pH-responsiveness to polymers. The lone pair of electrons on the tertiary nitrogen atom can accept a proton, making the polymer polycationic and hydrophilic at low pH. As the pH increases, the amine deprotonates, the polymer becomes neutral and more hydrophobic, often leading to a change in solubility or conformation. MOEA is part of a group of such monomers that includes well-known examples like 2-(Dimethylamino)ethyl methacrylate (B99206) (DMAEMA) and 2-(Diethylamino)ethyl methacrylate (PDEAEMA). nih.gov The specific pKa of the tertiary amine group dictates the exact pH range over which this transition occurs, allowing for the selection of a specific monomer for a particular application.

The following table provides a comparison of MOEA with its methacrylate analogue and another common tertiary amine-functional monomer.

| Monomer | Structure | Key Features |

| This compound (MOEA) | Acrylate with a morpholine ring polysciences.com | Hydrophilic, pH-responsive due to the tertiary amine in the morpholine group. polysciences.com |

| 2-Morpholinoethyl methacrylate (MEMA) | Methacrylate with a morpholine ring | pH- and temperature-responsive; pKa of ~6.2 allows for buffering in mildly acidic conditions. |

| 2-(Dimethylamino)ethyl methacrylate (DMAEMA) | Methacrylate with a dimethylamino group nih.gov | Widely studied pH-responsive monomer with a higher pKa (~8.2) than MEMA. nih.gov |

Overview of Key Research Areas in Poly(this compound) Systems

The polymer derived from MOEA, Poly(this compound) or PMOEA, and its copolymers are the subject of extensive research due to their stimuli-responsive properties. The pH-sensitivity endowed by the morpholino group is the central feature driving these investigations. polysciences.com

Key research areas include:

Smart Hydrogels and Biomedical Applications: PMOEA is used to create hydrogels that swell or shrink in response to pH changes. This property is highly valuable for controlled drug delivery systems, where a drug can be released in specific acidic environments, such as tumor tissues or certain cellular compartments. polysciences.combilecik.edu.tr

Coatings and Adhesives: The morpholine functionality can improve adhesion and chemical resistance in coatings. polysciences.com The ability to create stimuli-responsive coatings that can change their surface properties on demand is an active area of research. polysciences.com

Water Treatment: The ionic interactions possible with the protonated morpholine group make PMOEA-based polymers suitable for use as flocculants or ion-exchange materials in water purification processes. polysciences.combilecik.edu.tr

Multi-Responsive Systems: Researchers are exploring how to combine the pH-responsiveness of PMOEA with other stimuli-sensitive monomers to create materials that react to multiple triggers, such as both temperature and pH. bilecik.edu.tr For instance, microgels made from the methacrylate version (PMEMA) have shown responsiveness to pH, temperature, and ionic strength. bilecik.edu.tr These multi-responsive materials are promising for advanced sensors and actuators. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-2-9(11)13-8-5-10-3-6-12-7-4-10/h2H,1,3-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNIMFWVBMOWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCN1CCOCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173392 | |

| Record name | 2-Morpholinoethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19727-38-9 | |

| Record name | 2-Morpholinoethyl acrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19727-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Morpholinoethyl acrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019727389 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC406845 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406845 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Morpholinoethyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-MORPHOLINOETHYL ACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IJ7CBC3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Morpholinoethyl Acrylate Monomer and Analogues

Direct Synthesis Pathways for 2-Morpholinoethyl Acrylate (B77674)

The primary route for synthesizing 2-Morpholinoethyl acrylate is through the reaction of an acrylic acid derivative with N-(2-hydroxyethyl)morpholine. ontosight.aimallakchemicals.com This process typically involves direct esterification or acylation reactions.

Esterification: This common method involves the reaction of acrylic acid with N-(2-hydroxyethyl)morpholine. ontosight.ai The reaction is a condensation reaction, often catalyzed by an acid, where a molecule of water is eliminated to form the ester linkage. ontosight.ai The selection of the catalyst and reaction conditions, such as temperature and solvent, is critical to optimize the yield and purity of the final product. ontosight.ai

Acylation: An alternative pathway is the acylation of N-(2-hydroxyethyl)morpholine using an activated acrylic acid derivative, such as acryloyl chloride. This method can proceed under milder conditions than esterification. The reaction of acryloyl chloride with an alcohol (in this case, the hydroxyl group of N-(2-hydroxyethyl)morpholine) is a well-established method for forming esters. To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically added.

Synthetic Routes for Related Morpholino-Functional (Meth)acrylate Monomers (e.g., 2-Morpholinoethyl Methacrylate)

A prominent analog of MEA is 2-Morpholinoethyl Methacrylate (B99206) (MEMA). The synthesis of MEMA is most commonly achieved through the acid-catalyzed esterification of methacrylic acid with 2-morpholinoethanol (B138140). This reaction is typically carried out using catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions. To facilitate the removal of water and drive the reaction towards the product, an azeotropic solvent such as toluene (B28343) or cyclohexane (B81311) is often employed with a Dean-Stark apparatus. A slight molar excess of 2-morpholinoethanol is generally used to ensure a high conversion of the methacrylic acid.

The synthesis of other functional (meth)acrylate monomers can also be achieved through various methods. For instance, N-hydroxyethyl acrylamide (B121943) can be prepared by reacting acrylic anhydride (B1165640) with ethylaminoethanol. google.com This demonstrates the versatility of using different starting materials to introduce the desired functional groups.

| Monomer | Reactants | Catalyst/Reagent | Key Conditions | Reference |

| This compound | Acrylic acid, N-(2-hydroxyethyl)morpholine | Acid catalyst | Condensation reaction | ontosight.ai |

| 2-Morpholinoethyl Methacrylate | Methacrylic acid, 2-morpholinoethanol | Sulfuric acid or p-toluenesulfonic acid | Reflux, azeotropic removal of water | |

| N-Acryloylmorpholine | Acryloyl chloride, Morpholine (B109124) | Sodium hydroxide | Low temperature | |

| N-Acryloylmorpholine | Acrylic acid, Morpholine | N,N'-dicyclohexylcarbodiimide | - | researchgate.net |

Purity Assessment and Handling Considerations for Monomer Reactivity

The purity of acrylate monomers is a critical factor that can significantly affect the properties of the resulting polymers. perkinelmer.com Impurities can act as chain-transfer agents or inhibitors, leading to polymers with lower molecular weights or altered architectures.

Purity Assessment: High-performance liquid chromatography (HPLC) is a robust and sensitive analytical technique used to determine the purity of acrylate monomers. perkinelmer.com Gas chromatography (GC) is another common method for assessing purity and has been used to confirm purities as high as 99.7%. tcichemicals.comgoogle.com For instance, a purity of ≥ 95% is often specified for commercially available 2-Morpholinoethyl methacrylate. chemimpex.com The presence of contaminants, residual monomers, and byproducts can negatively impact the chemical stability and polymerization process. mmachemicals.com

Handling and Reactivity: Acrylate monomers are reactive chemicals that can readily polymerize if not handled and stored correctly. sqspcdn.com This reactivity is due to the presence of the vinyl group. Uncontrolled polymerization can be a violent, exothermic process, generating significant heat and pressure. sqspcdn.com

To prevent premature polymerization, commercial acrylate monomers are typically stabilized with inhibitors such as hydroquinone (B1673460) monomethyl ether (MEHQ). sigmaaldrich.competrochemistry.eu These inhibitors require the presence of dissolved oxygen to be effective. petrochemistry.euhse.gov.uk Therefore, it is crucial to store these monomers under an atmosphere containing at least 5% oxygen. petrochemistry.eu

Key handling and storage considerations include:

Inhibitor Levels: The concentration of the inhibitor should be monitored regularly, as it can be depleted over time. hse.gov.uk

Temperature Control: Monomers should be stored at cool temperatures, typically below 25°C, to minimize the risk of spontaneous polymerization. petrochemistry.eubamm.net

Stock Rotation: Using the oldest stock first ensures that the inhibitor levels are adequate. hse.gov.uk

Incompatible Materials: Acrylate monomers should be stored away from incompatible materials, such as strong acids, bases, oxidizing agents, and polymerization initiators, which can trigger a hazardous reaction. hse.gov.uknewstetic.com

Ventilation: Adequate ventilation is necessary during storage and handling. hse.gov.uk

Personal Protective Equipment: Appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, should always be worn when handling these monomers. newstetic.com

Polymerization Mechanisms and Kinetic Studies of 2 Morpholinoethyl Acrylate

Conventional Free Radical Polymerization of 2-Morpholinoethyl Acrylate (B77674)

Conventional free radical polymerization (FRP) is a robust and widely used method for polymer synthesis. cmu.edu It is characterized by a three-stage process involving initiation, propagation, and termination, and is applicable to a broad range of monomers, including 2-Morpholinoethyl acrylate. cmu.edugoogle.com This technique does not require stringent purification of reagents, aside from the removal of dissolved oxygen, and can be conducted under relatively mild conditions. cmu.edu

The initiation of free radical polymerization requires the generation of radical species that can react with monomer units. This is typically achieved through the decomposition of an initiator molecule, which can be triggered by heat or light. google.com

Commonly used thermal initiators for acrylate polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. mdpi.comresearchgate.net These molecules decompose at elevated temperatures to produce one or more radical species. google.commdpi.com For instance, AIBN is frequently used for the thermal initiation of acrylate polymerizations. researchgate.net

Alternatively, photo-polymerization can be employed, where photoinitiators generate radicals upon irradiation with UV light. google.com Examples of photoinitiators include benzoin (B196080) derivatives and bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (Irgacure 819). google.comresearchgate.net Redox initiator systems, which involve a reducing agent and an oxidizing agent, can also be used to generate radicals, often at lower temperatures than thermal initiators. cmu.edumdpi.com

Once initiated, the polymerization proceeds through the rapid and repetitive addition of monomer molecules to the growing radical chain end, a process known as propagation. mdpi.com The kinetic rate law for propagation is given by:

Rp = kp[R•][M]

where Rp is the rate of polymerization, kp is the propagation rate constant, [R•] is the total concentration of propagating radicals, and [M] is the monomer concentration.

The growth of polymer chains is ultimately halted by termination reactions. cmu.edu Termination typically occurs through two primary mechanisms:

Combination (or Coupling): Two growing radical chains combine to form a single, non-reactive polymer chain. mdpi.com The kinetic rate law is: Rtc = ktc[R•]2.

Disproportionation: A hydrogen atom is transferred from one radical chain to another, resulting in two dead polymer chains, one with a saturated end and one with an unsaturated end group. mdpi.com The kinetic rate law is: Rtd = ktd[R•]2.

Key chain transfer mechanisms in acrylate polymerization include:

Chain Transfer to Monomer: A hydrogen atom is abstracted from a monomer molecule by a propagating radical, terminating the chain and creating a new monomer radical that can initiate a new chain. mdpi.commdpi.com

Chain Transfer to Solvent: If the polymerization is conducted in a solvent, a hydrogen atom can be abstracted from a solvent molecule. mdpi.commdpi.com The reactivity depends significantly on the nature of the solvent; for example, studies on other acrylates show that chain transfer to n-butanol is more significant than to methyl ethyl ketone or p-xylene.

Chain Transfer to Polymer: A propagating radical can abstract a hydrogen atom from the backbone of a dead polymer chain. This results in the formation of a mid-chain radical on the polymer backbone, which can then propagate to form a branched polymer. mdpi.com This is particularly prevalent in acrylate polymerizations at high conversions and temperatures. mdpi.comacs.org

At high temperatures, typically above 120-140°C, alkyl acrylates can undergo spontaneous thermal polymerization without the addition of a conventional initiator. wpmucdn.comresearchgate.netwestlake.edu.cn This phenomenon, known as self-initiation, has been reported for various acrylates and is a subject of ongoing research. nih.gov

The proposed mechanism for self-initiation involves the formation of radical species directly from monomer molecules. mdpi.comwpmucdn.com Computational studies suggest that a key step is the formation of a triplet diradical intermediate from two monomer molecules. acs.orgresearchgate.net This diradical can then react with a third monomer molecule via hydrogen transfer to generate two monoradicals, which subsequently initiate polymerization. acs.orgwpmucdn.com This process is distinct from the well-known Mayo mechanism for styrene (B11656) self-initiation. wpmucdn.com

A significant characteristic of thermally self-initiated acrylate polymerization is the production of polymers with relatively low molecular weights (typically < 10,000 g/mol ). mdpi.com This is advantageous in applications like paints and coatings where low-viscosity resins are required to reduce the use of volatile organic solvents. mdpi.com Some studies have also indicated that trace amounts of molecular oxygen can initiate the free-radical polymerization of acrylates at high temperatures. westlake.edu.cn

Chain Transfer Mechanisms

Controlled/Living Radical Polymerization (CRP) Techniques

Controlled/Living Radical Polymerization (CRP) methods were developed to overcome the limitations of conventional FRP, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity), and complex architectures like block copolymers. sigmaaldrich.comacs.org These techniques rely on establishing a dynamic equilibrium between a small number of active propagating radicals and a majority of dormant species. cmu.edu

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a highly versatile CRP technique applicable to a wide range of monomers, including this compound and its methacrylate (B99206) counterpart. sigmaaldrich.comsigmaaldrich.com The process involves a conventional free radical polymerization performed in the presence of a thiocarbonylthio compound that acts as a chain transfer agent (RAFT agent). sigmaaldrich.com

The RAFT mechanism is based on a sequence of reversible addition-fragmentation steps. A propagating radical (Pn•) adds to the RAFT agent (S=C(Z)S-R) to form an intermediate radical. This intermediate can then fragment, releasing either the initial propagating radical (Pn•) or a new radical (R•) derived from the RAFT agent, which then initiates a new polymer chain. The new propagating chain (Pm•) is also in equilibrium with a dormant polymeric thiocarbonylthio compound. This rapid exchange process ensures that most chains grow at a similar rate, leading to controlled molecular weight and low dispersity. sigmaaldrich.com

The choice of RAFT agent is critical and depends on the monomer being polymerized. sigmaaldrich.com Common classes of RAFT agents include dithiobenzoates, trithiocarbonates, dithiocarbamates, and xanthates. sigmaaldrich.comsigmaaldrich.com For the polymerization of acrylates and methacrylates, trithiocarbonates and certain dithiobenzoates are often effective. sigmaaldrich.com

The synthesis of block copolymers containing a poly(2-(N-morpholino)ethyl methacrylate) (PMEMA) block has been successfully achieved using RAFT polymerization, demonstrating the technique's efficacy for this class of monomers. rsc.orgresearchgate.net For example, diblock copolymers of PMEMA and poly(methacrylic acid) (PMAA) have been synthesized via RAFT aqueous solution polymerization. rsc.org

Below is a data table summarizing the experimental conditions for the RAFT synthesis of a PMEMA homopolymer, which can serve as a macro-CTA for subsequent block copolymerization.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Monomer | 2-(N-morpholino)ethyl methacrylate (MEMA) | rsc.org |

| RAFT Agent (CTA) | 4-Cyano-4-(ethylsulfanylcarbonothioyl)sulfanylpentanoic acid (CECPA) | rsc.org |

| Initiator | 4,4'-Azobis(4-cyanovaleric acid) (ACVA) | rsc.org |

| Solvent | pH 8.5 aqueous solution | rsc.org |

| Temperature | 70 °C | rsc.org |

| Target DP | 60 | rsc.org |

| Resulting Mn (GPC) | 14,100 g/mol | rsc.org |

| Resulting Dispersity (Đ) | 1.17 | rsc.org |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Detailed Kinetic Analysis of RAFT-Mediated Polymerization

The kinetics of RAFT polymerization are significantly influenced by experimental parameters such as temperature, monomer concentration, and the molar ratio of the chain transfer agent to the initiator ([CTA]/[I]). researchgate.net Studies on structurally similar monomers like N-acryloylmorpholine (NAM) provide valuable insights. For NAM, the polymerization rate is strongly dependent on both temperature and the [CTA]/[I] ratio. researchgate.net A linear increase of the number-average molecular weight (M_n) with monomer conversion is a key indicator of a well-controlled, or "living," polymerization process. nih.govtubitak.gov.tr This linear relationship demonstrates that the number of propagating chains remains constant throughout the reaction.

The polymerization time typically increases linearly with monomer conversion in the initial stages of the reaction, which is characteristic of a living polymerization. nih.gov However, deviations from this linearity can occur at later stages, suggesting the onset of conventional free-radical reaction pathways. nih.gov The molar ratio of the RAFT agent to the initiator is a critical parameter; for instance, in aqueous RAFT polymerization of NAM, increasing the [CTA]/[I] ratio from 1/1 to 4/1 resulted in a decrease in monomer conversion from 69.8% to 23.1%, a typical observation in homogeneous RAFT systems. researchgate.net

Design and Selection of Chain Transfer Agents (CTAs)

The choice of the chain transfer agent is crucial for the success of RAFT polymerization. sigmaaldrich.com CTAs are typically thiocarbonylthio compounds, and their effectiveness depends on the nature of the 'R' and 'Z' groups, which influence the rates of addition and fragmentation reactions. sigmaaldrich.com For the polymerization of acrylamide (B121943) derivatives like N-acryloylmorpholine, dithiobenzoates have been shown to be effective. acs.orgresearchgate.net

In a study on NAM, two new CTAs with a propanoic acid functional group and either a benzyl (B1604629) or a phenyl 'Z' group were compared. acs.orgresearchgate.net The CTA with the benzyl group mediated a very fast and well-controlled polymerization, achieving over 80% conversion in under 30 minutes at 65°C. acs.orgresearchgate.net This highlights that the 'Z' group significantly impacts the reactivity and control of the polymerization. The selection of a suitable CTA is guided by compatibility tables that match the CTA to the monomer class. sigmaaldrich.com For acrylates, trithiocarbonates and certain dithiobenzoates are generally recommended for achieving good control. sigmaaldrich.com

Achieving Controlled Molecular Weight and Dispersity

A key advantage of RAFT polymerization is the ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions, quantified by the dispersity index (Đ or PDI). For the RAFT polymerization of N-acryloylmorpholine, polymers with low polydispersity indices (Đ < 1.2) have been successfully synthesized. acs.orgresearchgate.net The linear evolution of the number-average molecular weight (M_n) with conversion further confirms the controlled nature of the polymerization. acs.orgresearchgate.net

High molecular weight polymers can also be achieved. For instance, high molecular weight poly(N-acryloylmorpholine) has been synthesized using polymerization-induced self-assembly (PISA) via RAFT, targeting degrees of polymerization up to 6000. nih.govacs.org While high molecular weights were achieved, broader molecular weight distributions (M_w/M_n > 1.9) were observed, which was attributed to chain transfer to polymer reactions. nih.gov

Table 1: RAFT Polymerization of N-acryloylmorpholine (NAM) with Different CTAs

| CTA | Z-Group | Temperature (°C) | Time | Conversion (%) | M_n ( g/mol ) | Đ (M_w/M_n) | Reference |

| CTA 1 | Benzyl | 65 | < 30 min | > 80 | Linearly increasing | < 1.2 | acs.org, researchgate.net |

| CTA 2 | Phenyl | 65 | - | - | - | < 1.4 | acs.org, researchgate.net |

Atom Transfer Radical Polymerization (ATRP)

ATRP is another powerful technique for preparing polymers with controlled architecture. sigmaaldrich.com It involves the use of a transition metal catalyst to establish a dynamic equilibrium between active propagating radicals and dormant species. mdpi.comsigmaaldrich.comresearchgate.net

Transition Metal Catalyst Systems and Ligand Effects

The most commonly used catalysts in ATRP are based on copper complexed with nitrogen-containing ligands. sigmaaldrich.comcmu.edu The primary role of the ligand is to solubilize the metal salt in the polymerization medium and to adjust the redox potential of the metal center, which in turn controls the polymerization kinetics. cmu.edu The electron-donating ability of the ligand significantly affects the catalyst's activity. cmu.edu

A variety of ligands have been successfully employed in the ATRP of different monomers. For instance, ligands such as tris[2-(dimethylamino)ethyl]amine (B34753) (Me_6TREN) and tris(2-pyridylmethyl)amine (B178826) (TPMA) have been used in advanced ATRP techniques like ICAR (Initiators for Continuous Activator Regeneration) and ARGET (Activators ReGenerated by Electron Transfer) ATRP for monomers such as styrene, acrylates, and methacrylates. sigmaaldrich.com Iron-based catalysts have also been explored for the ATRP of acrylates and other monomers, with ligands like tri-n-butylamine showing good control for styrene and methyl methacrylate, though less so for acrylates. nih.gov

Table 2: Common Ligands in Copper-Mediated ATRP

| Ligand Abbreviation | Full Ligand Name | Monomer Classes | Reference |

| Me_6TREN | tris[2-(dimethylamino)ethyl]amine | Styrenes, (meth)acrylates | sigmaaldrich.com |

| TPMA | tris(2-pyridylmethyl)amine | Styrenes, (meth)acrylates | sigmaaldrich.com |

| PMDETA | N,N,N',N'',N''-Pentamethyldiethylenetriamine | Styrenes, (meth)acrylates | mdpi.com |

| bpy | 2,2'-bipyridine | Styrenes, (meth)acrylates | mdpi.com |

Mechanistic Insights into ATRP Control

The control in ATRP stems from the reversible deactivation of propagating polymer chains. researchgate.net The catalyst (e.g., a Cu(I) complex) reacts with a dormant species (an alkyl halide) to generate a radical and the oxidized catalyst (e.g., a Cu(II) complex). This radical can then propagate by adding monomer units before being deactivated by the Cu(II) complex. This rapid activation/deactivation cycle keeps the concentration of active radicals low, thus minimizing termination reactions. researchgate.net

The rate of polymerization and the degree of control are governed by the ATRP equilibrium constant (K_ATRP) and the relative concentrations of the activator (Cu(I)) and deactivator (Cu(II)) species. mdpi.com A key aspect of ATRP is the persistent radical effect, where the accumulation of the deactivator (Cu(II)) helps to regulate the polymerization. mdpi.com

Sonochemically Induced ATRP for Poly(this compound)

A novel approach in ATRP is the use of ultrasound to induce the polymerization, known as sono-ATRP. nih.govmdpi.com This technique has been successfully applied to the polymerization of water-soluble monomers like 2-hydroxyethyl acrylate (HEA) in aqueous media at room temperature. nih.govrsc.org The mechanism involves the generation of hydroxyl radicals from the sonolysis of water, which then reduce the Cu(II) deactivator to the Cu(I) activator, thus initiating the polymerization. nih.govmdpi.com

Sono-ATRP offers several advantages, including temporal control, as the polymerization can be switched on and off by controlling the ultrasound. nih.gov For HEA, sono-ATRP with high-frequency ultrasound (490 kHz) resulted in well-controlled polymerization with low dispersities (Đ < 1.1) and high conversions (>90%) in short reaction times (<60 min). rsc.org Given the structural similarity and water solubility of this compound, it is highly probable that sono-ATRP would be an effective method for its controlled polymerization in aqueous media. This "clean" synthesis method, which can be performed at room temperature without the need for chemical initiators, represents a promising strategy for producing well-defined poly(this compound). unimelb.edu.au

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined architectures. sigmaaldrich.com The technique relies on the reversible termination of growing polymer chains by a stable nitroxide radical, establishing an equilibrium between active and dormant species. rsc.orgmdpi.com This control minimizes irreversible termination reactions and allows for predictable molecular weights and narrow molecular weight distributions. sigmaaldrich.comresearchgate.net

The homopolymerization of this compound (MEA) via NMP has been investigated to assess its "living" characteristics. squarespace.commcgill.ca Studies have shown that the polymerization exhibits features of a pseudo-living system, where the concentration of radical polymer chains is kept low to maintain control over the polymerization process. researchgate.netacs.org This control is crucial for synthesizing polymers with predetermined structures. sigmaaldrich.com

Homopolymerizations of MEA have been conducted at temperatures ranging from 100°C to 120°C. squarespace.com Research indicates that poly(this compound) (PMEA) synthesized through NMP is completely water-soluble and does not exhibit thermo-responsive behavior within the studied temperature range of 20-95°C. mcgill.ca The polymerization can be controlled, leading to polymers with relatively narrow molecular weight distributions. squarespace.com The development of second-generation nitroxides, such as N-tert-butyl-N-[1-diethylphosphono-(2,2-dimethylpropyl)] nitroxide (SG1), has expanded the scope of NMP to include acrylates, allowing for polymerization at lower temperatures compared to traditional systems using nitroxides like 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO). rsc.orgresearchgate.net More recent advancements have introduced highly thermally stable nitroxides capable of controlling acrylate polymerization at temperatures up to 200°C, significantly reducing reaction times. nih.gov

In NMP, the concentration of the nitroxide mediator is a critical parameter that influences the final polymer properties. The theoretical degree of polymerization (DP) is inversely proportional to the initial concentration of the nitroxide. whiterose.ac.uk Studies on other monomers, such as 4-vinylpyridine, have shown that while the nitroxide concentration may not significantly affect the polymerization rate, it directly relates to the molecular weight of the resulting polymer. acs.org For MEA homopolymerizations, final polymers have been characterized with relatively low polydispersity indices (Mw/Mn) below 1.4. squarespace.com The control afforded by NMP allows for the synthesis of polymers with predictable molecular weights and narrow distributions, which is a key advantage over conventional free-radical polymerization. researchgate.net

The following table summarizes findings from an NMP study of morpholine-functional polymers. Note that "MEA" refers to this compound.

| Monomer System | Polymerization Temperature (°C) | Final Conversion (%) | Molecular Weight (Mn, kg/mol) | Polydispersity (Mw/Mn) | Reference |

|---|---|---|---|---|---|

| MEA Homopolymer | 100 - 120 | N/A | N/A | < 1.4 | squarespace.com |

| MEMA/VBK-15-0.04 | 120 | 71 | 14.5 | 1.53 | squarespace.com |

| DMAEMA/4AM-0.05 | 120 | 48 | 10.3 | 1.63 | squarespace.com |

Investigation of Pseudo-Living Characteristics and Temperature Influence

Anionic Polymerization of this compound

Anionic polymerization is another method for producing polymers with well-defined structures. cmu.edu However, the polymerization of acrylate monomers via this mechanism is often complicated by side reactions, such as the initiator attacking the carbonyl group of the ester. cmu.edu To achieve a controlled or "living" polymerization, these side reactions must be suppressed. cmu.edu This is often accomplished by using stabilizing additives or ligands. cmu.edu

For methacrylates, initiators like sBuLi complexed with lithium chloride (LiCl) have been used successfully in tetrahydrofuran (B95107) at -78°C. uliege.be While the direct anionic polymerization of this compound is not extensively detailed in the provided context, the general principles for acrylate polymerization apply. The monomer features a morpholino group which, due to the tertiary amine, enhances its reactivity and solubility. sigmaaldrich.comspecialchem.com Successful anionic polymerization would require careful selection of initiators and reaction conditions to prevent unwanted reactions with the ester and morpholino functionalities. cmu.eduuliege.be

Heterogeneous Polymerization Systems

Heterogeneous polymerization, where the polymerization medium consists of more than one phase, is widely used for industrial polymer production. Emulsion and solution polymerizations are common examples.

Emulsion polymerization is a technique where a monomer is emulsified in a continuous phase, typically water, with the aid of a surfactant. The polymerization is then initiated in the aqueous phase. This compound is listed as a monomer that can be used in multi-stage emulsion polymerization processes to create polymer particles with distinct phases, such as a hard phase and a soft phase. google.com These systems are valuable for producing aqueous coating compositions. google.com

In some applications, this compound can be used to synthesize aqueous cationic polymer emulsions. epo.org One method involves the direct mixing of tertiary amine functional monomers, like MEA, which are neutralized with acids, along with hydrophobic monomers. epo.org This process can yield a stable emulsion without the need for external surfactants. epo.org Furthermore, monodisperse microgels of related morpholino-functional monomers have been prepared via emulsion polymerization using specialized block copolymers as stabilizers. bilecik.edu.tr

The table below outlines the components typically used in an emulsion polymerization system involving monomers like this compound.

| Component | Function | Example | Reference |

|---|---|---|---|

| Monomer | Building block of the polymer | This compound | google.comepo.org |

| Continuous Phase | Dispersion medium | Water | google.combilecik.edu.tr |

| Stabilizer/Emulsifier | Prevents particle aggregation | Block copolymers, Neutralized amine monomers | epo.orgbilecik.edu.tr |

| Initiator | Starts the polymerization | Ammonium (B1175870) persulphate (APS) | bilecik.edu.tr |

Solution polymerization involves dissolving the monomer in a non-reactive solvent that also dissolves the resulting polymer. This technique offers good heat control and results in a polymer solution that can be used directly. Polyampholytic diblock copolymers, which contain both cationic and anionic blocks, have been synthesized using Reversible Addition-Fragmentation chain Transfer (RAFT) aqueous solution polymerization. rsc.org

In one such synthesis, a block of poly(methacrylic acid) (PMAA) was grown from a precursor block of poly(2-N-(morpholino)ethyl methacrylate) (PMEMA), a polymer closely related to PMEA. rsc.org The polymerization of the second block was conducted in an aqueous solution at pH 2 and 70°C. rsc.org Similarly, thermoresponsive copolymers have been synthesized via RAFT solution polymerization in a mixture of water and 1,4-dioxane (B91453) at 70°C. nih.gov These examples demonstrate that solution polymerization, particularly controlled radical techniques in aqueous or mixed-solvent systems, is a viable method for producing well-defined polymers from morpholino-functional monomers.

Suspension Polymerization for Porous Material Generation

Suspension polymerization is a heterogeneous polymerization technique utilized to produce spherical polymer beads. In this process, a monomer, or a mixture of monomers, is dispersed as droplets in a continuous phase, typically water, in which the monomer is insoluble. The polymerization is initiated within these droplets, which act as individual microreactors, leading to the formation of polymer particles. The size of these particles generally ranges from 20 to 2000 micrometers. cmu.edu

The generation of a porous structure within these polymer beads is achieved by incorporating a porogen or diluent into the monomer phase. The porogen is a substance that dissolves the monomer but is a poor solvent or non-solvent for the resulting polymer. cmu.edunih.gov During polymerization, the polymer chains precipitate within the monomer droplet as they are formed. This phase separation leads to the creation of a network of polymer aggregates, with the porogen filling the interstitial spaces. Upon completion of the polymerization, the porogen is extracted from the beads using a suitable solvent, leaving behind a highly porous and interconnected internal structure. nih.gov

A notable example that illustrates this principle is the synthesis of porous poly(2-hydroxyethyl methacrylate) (PHEMA) beads, a process that can be adapted for this compound (MOEA). In these syntheses, polymeric diluents such as poly(methyl methacrylate) (PMMA) or poly(tetramethylene glycol) (PTMG) dissolved in a solvent like toluene (B28343) are used as the porogen system. nih.gov The stability of the monomer droplet suspension is critical and can be maintained by using stabilizers like magnesium hydroxide, which is prepared in situ in the aqueous dispersion medium. nih.gov The choice and concentration of the porogen significantly influence the final morphology, pore size, and spherical geometry of the polymer beads. nih.gov For instance, using PTMG as a porogen has been shown to produce microspheres with superior spherical geometry compared to those made with PMMA. nih.gov

The principles demonstrated in the formation of porous PHEMA beads are directly applicable to the suspension polymerization of MOEA to create porous materials. By selecting an appropriate porogen system—one that dissolves MOEA monomer but not the resulting poly(this compound)—and optimizing parameters like stabilizer concentration and stirring speed, it is possible to fabricate porous p(MOEA) beads. These porous materials are of interest for various applications, including the development of rapidly responsive hydrogels. acs.org

Determination of Copolymerization Reactivity Ratios

Copolymerization is a critical method for synthesizing polymers with tailored properties by combining two or more different monomers. The final composition and structure of the copolymer chain are dictated by the reactivity ratios of the comonomers, denoted as r₁ and r₂. core.ac.uk The reactivity ratio is the ratio of the rate constant for a propagating polymer chain adding a monomer of its own kind to the rate constant for it adding the comonomer. nih.gov Understanding these ratios is essential for predicting and controlling the copolymer's microstructure and, consequently, its physical and chemical properties. core.ac.uk

While specific reactivity ratio data for this compound (MOEA) is not extensively documented in readily available literature, studies on its methacrylate analogue, 2-(N-morpholino)ethyl methacrylate (MEMA), provide valuable insights. The copolymerization of MEMA with common monomers such as styrene (ST) and dodecyl methacrylate (DDMA) has been investigated to determine their respective reactivity ratios. researchgate.netresearchgate.net

The determination of these ratios typically involves carrying out a series of copolymerizations with varying initial monomer feed compositions. frontiersin.org The reactions are intentionally stopped at low monomer conversion (usually below 10%) to ensure the monomer feed ratio remains relatively constant. nih.govresearchgate.net The composition of the resulting copolymer is then precisely measured, often using techniques like ¹H NMR spectroscopy. nih.govfrontiersin.org From this data, the reactivity ratios are calculated using various linear and non-linear methods, including the Finemann-Ross (FR), Kelen-Tüdős (K-T), and Tidwell-Mortimer (T-M) methods. researchgate.netfrontiersin.org

Research findings for the free radical copolymerization of MEMA with styrene (ST) and dodecyl methacrylate (DDMA) at 70 °C are summarized in the table below.

Table 1: Reactivity Ratios for the Copolymerization of 2-(N-morpholino)ethyl methacrylate (MEMA) with Styrene (ST) and Dodecyl Methacrylate (DDMA)

| Comonomer System | r₁ (Monomer 1) | r₂ (Monomer 2) | Interpretation |

|---|---|---|---|

| MEMA (1) / ST (2) | 0.59 | 0.35 | Tendency toward alternating copolymerization |

| MEMA (1) / DDMA (2) | 1.05 | 0.86 | Slight tendency for both monomers to react with MEMA |

Data sourced from research on 2-(N-morpholino)ethyl methacrylate (MEMA), the methacrylate analog of MOEA. researchgate.netresearchgate.net

The analysis of these values reveals distinct copolymerization behaviors. For the MEMA/ST system, both reactivity ratios are less than one (r₁ < 1 and r₂ < 1), which indicates a higher reactivity of each monomer towards the other propagating radical than towards its own. researchgate.net This leads to a tendency for the monomers to arrange alternately along the polymer chain. In the case of the MEMA/DDMA system, the reactivity ratios suggest a slight inclination for both monomers to react preferentially with the MEMA radical. researchgate.netresearchgate.net

These findings for MEMA serve as a strong proxy for understanding the potential copolymerization behavior of MOEA, allowing for the strategic design of copolymers with specific properties.

Polymer Architecture, Structure Property Relationships, and Macroscopic Behavior of Poly 2 Morpholinoethyl Acrylate Systems

Homopolymers of 2-Morpholinoethyl Acrylate (B77674): Synthesis and Characterization

Homopolymers of 2-morpholinoethyl acrylate (MEA) are synthesized through various controlled radical polymerization techniques, which allow for precise control over the polymer's molecular weight and architecture. squarespace.comwikipedia.org These methods are crucial for tailoring the physical and chemical properties of the resulting polymer.

The microstructure of PMEA chains is significantly influenced by the polymerization parameters, including the choice of polymerization technique, initiator, and reaction conditions. Techniques like nitroxide-mediated polymerization (NMP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization are commonly employed to synthesize well-defined PMEA. squarespace.comwikipedia.org

For instance, in nitroxide-mediated polymerization, the use of initiators like BlocBuilder at temperatures between 100°C and 120°C results in PMEA with relatively narrow molecular weight distributions (Mw/Mn < 1.4). squarespace.com The choice of solvent and monomer concentration can also affect the polymerization kinetics and the final polymer characteristics. The structure of the polymer chain, in turn, dictates its macroscopic properties. For example, the presence of long alkyl side chains in poly(n-alkyl acrylate)s leads to a decrease in the glass transition temperature (Tg) due to increased side-chain mobility. osti.gov

The use of controlled polymerization techniques is essential for producing polymers with a uniform microstructure, which is critical for applications requiring predictable material behavior. mdpi.com The relationship between polymerization parameters and the resulting chain microstructure is a key area of research for tailoring the properties of PMEA for specific applications.

Table 1: Polymerization Parameters and Resulting Properties of PMEA Homopolymers

| Polymerization Technique | Initiator | Temperature (°C) | Mw/Mn | Reference |

|---|

Statistical Copolymers Incorporating this compound

Statistical copolymers offer a versatile approach to modify the properties of PMEA by introducing other monomer units into the polymer chain. This allows for the fine-tuning of properties such as solubility, thermal behavior, and stimuli-responsiveness. squarespace.comrsc.org

The composition of a statistical copolymer is determined by the feed ratio of the monomers and their respective reactivity ratios. core.ac.uk Reactivity ratios indicate the preference of a growing polymer chain ending in one monomer to add the same or the other monomer. mdpi.com For instance, in the copolymerization of 2-methoxyethyl acrylate (MEA) and 2-methacryloyloxyethyl phosphorylcholine (B1220837) (MPC), the reactivity ratios were found to be rMEA = 0.53 and rMPC = 2.21. mdpi.com The product of these ratios (rMEA × rMPC = 1.17) suggests a tendency towards random incorporation of the monomers. mdpi.com

Understanding and controlling monomer reactivity is crucial for synthesizing copolymers with a desired composition and, consequently, predictable properties. core.ac.uk The choice of comonomer can significantly impact the final properties of the copolymer. For example, copolymerizing a morpholino-containing monomer with a more hydrophobic comonomer can lower the cloud point temperature of the resulting polymer in aqueous solutions. curtin.edu.au

The glass transition temperature (Tg) is a critical property of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. sci-hub.st In copolymers, the Tg is highly dependent on the composition and the Tg values of the respective homopolymers. researchgate.netdtic.mil

The relationship between copolymer composition and Tg is not always linear and can be influenced by the sequence distribution of the monomer units along the polymer chain. researchgate.netdtic.mil For example, in butyl acrylate-methyl methacrylate (B99206) copolymers, the Tg increases with the molar fraction of methyl methacrylate (MMA) in the copolymer. sci-hub.st Theoretical models, such as the Johnston equation, can be used to correlate the Tg with the copolymer's microstructure. sci-hub.st

The Tg of a copolymer can be tuned by adjusting the monomer feed ratio during polymerization. This allows for the design of materials with specific mechanical and thermal properties over a broad range of temperatures. nih.gov

Table 2: Glass Transition Temperatures of Homopolymers

| Polymer | Tg (°C) | Reference |

|---|---|---|

| Poly(methyl methacrylate) | 105 | sci-hub.st |

| Poly(butyl acrylate) | -54 |

Compositional Control and Monomer Reactivity in Copolymerization

Block Copolymers Featuring Poly(this compound) Segments

Block copolymers containing PMEA segments are of particular interest due to their ability to self-assemble into various nanostructures, making them suitable for applications in drug delivery, nanotechnology, and as responsive materials. researchgate.netmdpi.com

Amphiphilic block copolymers consist of distinct hydrophilic and hydrophobic polymer chains linked together. mdpi.com Those featuring a hydrophilic PMEA block can be synthesized using controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) and RAFT polymerization. researchgate.netcmu.edu These methods allow for the sequential polymerization of different monomers, leading to well-defined block structures. cmu.edu

For example, a polystyrene macroinitiator can be used to initiate the polymerization of 2-(dimethylamino)ethyl methacrylate (DMAEMA) via ATRP, resulting in a polystyrene-b-poly(DMAEMA) diblock copolymer. cmu.edu Similarly, a combination of anionic polymerization and RAFT polymerization has been employed to synthesize high molecular weight polystyrene-block-poly[2-(N-morpholino)ethyl methacrylate] (PS-b-PMEMA). researchgate.net The synthesis of these amphiphilic block copolymers opens up possibilities for creating materials with tunable self-assembly behavior in selective solvents. mdpi.com

The versatility of controlled polymerization techniques enables the synthesis of a wide array of amphiphilic block copolymers with PMEA segments, offering a platform for the development of advanced functional materials. wiley-vch.de

Microphase Separation Phenomena in Bulk Polymeric Systems

In studies of high molecular weight polystyrene-block-poly[2-(N-morpholino)ethyl methacrylate] (PS-b-PMEMA) diblock copolymers, well-ordered self-assembled bulk structures have been observed. researchgate.net These structures are a direct consequence of the thermodynamic incompatibility between the hydrophobic polystyrene (PS) block and the more hydrophilic PMEMA block. The investigation of these bulk systems is typically carried out using advanced analytical techniques.

Key Research Findings:

Small-Angle X-ray Scattering (SAXS): SAXS is a powerful technique used to probe the periodic nanoscale structures formed by microphase separation. For PS-b-PMEMA block copolymers, SAXS data provides evidence of well-ordered self-assembled morphologies in the bulk material. researchgate.net

Atomic Force Microscopy (AFM): AFM allows for the direct visualization of the surface topography of the bulk polymer, revealing the distinct domains formed by the different polymer blocks. researchgate.net This technique has been used to confirm the microphase-separated structures in PS-b-PMEMA systems. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measurements on block copolymers containing PMEMA have shown two separate glass transition temperatures (Tgs), which indicates a microphase separation of the different blocks in the dry state. beilstein-journals.org

The ability of PMEA-based block copolymers to form these ordered structures in the bulk is critical for their application as advanced materials, such as in nanolithography or as thermoplastic elastomers, where domain size and morphology dictate the material's macroscopic properties. researchgate.net

Self-Assembly into Supramolecular Structures in Solution (e.g., Micelles)

In solution, amphiphilic block copolymers containing PMEA or its methacrylate analogue, PMEMA, exhibit complex self-assembly behavior, most notably the formation of micelles. researchgate.netresearchgate.net These copolymers, often termed "smart" or "stimuli-responsive," can dissolve as unimers (individual polymer chains) under certain conditions but will assemble into core-shell supramolecular structures when the solvent quality for one of the blocks is selectively reduced. uni-bayreuth.deuni-bayreuth.de

The self-assembly is driven by a delicate hydrophilic-hydrophobic balance. researchgate.net For instance, a diblock copolymer of a hydrophobic block like polystyrene (PS) and a hydrophilic PMEMA block will self-assemble in an aqueous solution to form micelles with a hydrophobic PS core and a hydrophilic PMEMA corona. researchgate.net The size distribution of these micelles is often narrow. researchgate.net

A particularly notable characteristic of some PMEMA-based block copolymers is their "schizophrenic" micellization behavior, where the copolymer can form either standard or reverse (or inverted) micelles in the same solvent (e.g., water) by the application of an external stimulus like pH or the addition of salt. beilstein-journals.orgresearchgate.netuni-bayreuth.de

Detailed Research Findings on Micellar Behavior:

| Stimulus | Copolymer System | Observation | Characterization Methods |

| pH | Poly[2-(diethylamino)ethyl methacrylate]-block-poly[2-(N-morpholino)ethyl methacrylate] (PDEA-b-PMEMA) | At high pH, the PDEA block becomes hydrophobic, leading to the formation of PDEA-core micelles. researchgate.net | Dynamic Light Scattering (DLS), Static Light Scattering (SLS), Small-Angle Neutron Scattering (SANS) |

| Salt Addition | PDEA-b-PMEMA | In the presence of certain salts (e.g., 1.0 M Na2SO4) at neutral pH, the PMEMA block becomes less soluble ("salting out"), resulting in the formation of inverted PMEMA-core micelles. beilstein-journals.orgresearchgate.net | DLS, SLS, SANS |

| Temperature & pH | Poly(acrylic acid)-block-poly(N,N-diethylacrylamide) | By adjusting temperature and pH, the system can be switched between molecularly dissolved chains, core-shell micelles, and larger aggregates. uni-bayreuth.de This provides a model for dual-responsive systems. | SANS, DLS, Cryo-TEM |

The response of these micellar systems to stimuli is a key area of research, with dynamic light scattering (DLS) being a primary tool to monitor changes in aggregate size in response to temperature, pH, and the presence of kosmotropic or chaotropic salts. researchgate.netresearchgate.net Cryogenic transmission electron microscopy (cryo-TEM) is also used to visualize the micellar structures directly. uni-bayreuth.de

Crosslinked Poly(this compound) Networks

Design and Synthesis of Hydrogel Architectures

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large volumes of water or aqueous fluids. matec-conferences.org Poly(this compound) and its methacrylate counterpart, PMEMA, are used to synthesize "smart" hydrogels that respond to external stimuli such as temperature and pH due to the tertiary amine group in the morpholine (B109124) ring. researchgate.netmdpi.comsigmaaldrich.com

The design of these hydrogels involves the polymerization of the MEMA or MEA monomer in the presence of a crosslinking agent, which creates the covalent bonds necessary to form an insoluble network structure. researchgate.netsigmaaldrich.com The properties of the resulting hydrogel can be tailored by adjusting the monomer concentration, the type and concentration of the crosslinker, and the polymerization conditions. mdpi.comnih.gov

Synthesis Strategies:

Free Radical Polymerization: A common method for synthesizing PMEMA hydrogels involves the free-radical polymerization of the MEMA monomer and a crosslinking agent, such as N,N'-methylenebis(acrylamide) (MBA), at room temperature. researchgate.netmdpi.com

Surface-Initiated RAFT Polymerization: More advanced architectures like crosslinked-polymer brushes, or "brush-gels," can be synthesized. mdpi.com This technique involves immobilizing a Reversible Addition-Fragmentation chain Transfer (RAFT) agent on a substrate surface. The surface-initiated polymerization of MEMA is then carried out with a crosslinker, such as β-cyclodextrin methacrylate (CDMA), to create a stable, functional hydrogel layer grafted from the surface. mdpi.com

Hybrid Hydrogels: PMEA derivatives can be combined with natural polymers. For example, functionalized poly(2-oxazoline)s have been combined with thiolated gelatin in a photo-induced radical thiol-ene crosslinking process to form hybrid hydrogels, demonstrating the versatility of these synthetic polymers in creating complex biomaterials. nih.gov

These synthesis methods allow for the creation of a variety of hydrogel architectures, from bulk gels to surface-grafted brush-gels, with tunable properties for specific applications. mdpi.comnih.gov

Analysis of Swelling Behavior and Porous Structure Formation

The most critical property of a hydrogel is its ability to swell in an aqueous environment. matec-conferences.org The swelling behavior of PMEA and PMEMA hydrogels is highly sensitive to environmental conditions, which is a direct result of the stimuli-responsive nature of the morpholino functional group. researchgate.net The analysis of this behavior provides insight into the hydrogel's network structure and its potential applications. matec-conferences.org

The swelling process is typically studied gravimetrically, where the water uptake of a dried hydrogel is measured over time until equilibrium is reached. matec-conferences.org The degree of swelling is influenced by several factors:

Temperature and Salt Concentration: PMEMA hydrogels exhibit rapid deswelling kinetics (water loss) in response to increases in temperature or salt concentration. researchgate.net

pH: The tertiary amine group on the morpholine ring has a pKa value that makes it responsive to pH changes. monash.edu At pH values below the pKa, the amine groups become protonated and positively charged. The resulting electrostatic repulsion between chains and the osmotic pressure from counter-ions cause a significant increase in the degree of swelling. nih.gov Conversely, increasing the pH above the pKa deprotonates the amine groups, reducing swelling. nih.gov

Crosslinker Density: The degree of swelling is inversely related to the crosslinking density. mdpi.com A higher concentration of the crosslinking agent results in a tighter network structure that restricts water uptake, leading to a lower equilibrium swelling ratio. mdpi.comitu.edu.tr

The internal morphology of the hydrogel network, specifically its porosity, can be visualized using Scanning Electron Microscopy (SEM) on dried hydrogel samples. matec-conferences.orgnih.gov SEM analysis reveals that the porous structure of these hydrogels can be controlled, which is crucial for applications involving the loading and release of molecules. matec-conferences.org

Functional Group Derivatization and Quaternization of Poly(this compound)

The pendant morpholino group in PMEA contains a tertiary amine that serves as a reactive site for post-polymerization modification. nih.govspecialchem.com This allows for the chemical transformation of the polymer to introduce new functionalities and properties. A primary example of this is quaternization, where the tertiary amine is converted into a quaternary ammonium (B1175870) salt, resulting in a strong, permanently cationic polyelectrolyte. monash.edunih.gov This reaction is typically achieved by reacting the polymer with an alkyl halide, such as methyl iodide. nih.govacs.org

Synthesis of Polyzwitterions for Surface Modification

A more advanced derivatization involves the synthesis of polyzwitterions, which are polymers that contain an equal number of positive and negative charges within each repeating unit. These materials are of significant interest for creating ultra-low fouling surfaces that resist the nonspecific adsorption of proteins and other biomolecules. mdpi.comacs.orgresearchgate.net

Poly(this compound) is a key precursor for a specific class of polyzwitterions known as poly(sulfabetaine)s. The synthesis involves a two-step reaction on the monomer followed by polymerization:

Quaternization: The tertiary amine of the morpholino group is first reacted to introduce a positive charge.

Sulfation: A negatively charged sulfate (B86663) group is subsequently introduced.

A specific monomer, 2-(4-(2-(methacryloyloxy)ethyl)morpholinio-4-yl)ethyl-1-sulfate, has been synthesized from 2-morpholinoethyl methacrylate. mdpi.com This zwitterionic monomer can then be copolymerized, often with a reactive monomer like a benzophenone (B1666685) methacrylate, via free radical polymerization. mdpi.comresearchgate.net

The resulting zwitterionic copolymer can be used for surface modification. mdpi.comresearchgate.net A common technique involves spin-coating the copolymer onto a substrate, followed by photo-curing. researchgate.net The benzophenone groups, upon UV irradiation, form covalent bonds with the underlying substrate, creating a stable, functional coating. These poly(sulfabetaine) films have demonstrated excellent resistance to biofouling, significantly reducing the adsorption of proteins like bovine serum albumin (BSA) and fibrinogen. mdpi.comresearchgate.net

Macromolecular Aggregation Processes in Aqueous Solutions of Poly(this compound) Systems

The behavior of poly(this compound) (PMEA) in aqueous solutions is governed by the intricate interplay of polymer-water and polymer-polymer interactions. The PMEA side chain contains a morpholino group, which includes both a tertiary amine and an ether group. These features provide sites for hydrogen bonding with water, rendering the polymer water-soluble. However, the ethyl acrylate backbone and the hydrocarbon portions of the morpholino ring introduce hydrophobicity. The balance of these hydrophilic and hydrophobic characteristics dictates the aggregation and phase behavior of PMEA in water.

Multi-Step Aggregation Phenomena and Underlying Mechanisms

For the homopolymer of this compound (PMEA), complex, multi-step aggregation phenomena analogous to those seen in other stimuli-responsive polymers are not characteristic in neutral aqueous solutions. Research indicates that PMEA is completely water-soluble and does not exhibit a lower critical solution temperature (LCST) phase transition upon heating in neutral water. squarespace.com This behavior contrasts sharply with its methacrylate version, PMEMA, which famously undergoes a peculiar three-step thermoresponsive aggregation process involving mesoglobule formation and distinct dehydration steps. researchgate.netacs.org

The absence of an LCST in PMEA homopolymer suggests that the balance of hydrophilic and hydrophobic interactions does not lead to the entropy-driven dehydration and collapse that characterizes thermoresponsive polymers. Aggregation and precipitation of PMEA systems can, however, be induced under specific conditions. This typically occurs through two primary mechanisms:

Copolymerization: When PMEA is incorporated as a hydrophilic block in a diblock copolymer with a hydrophobic or other stimuli-responsive block, the resulting macromolecule can self-assemble into defined aggregate structures like micelles. For instance, in block copolymers, the PMEA can form the soluble corona of a micelle while the other block forms the insoluble core, or vice versa, in a "schizophrenic" manner depending on external triggers like pH or temperature. ustc.edu.cn

Salting-Out: The solubility of PMEA is sensitive to the presence of high concentrations of certain electrolytes. The addition of specific salts can disrupt the hydration of the polymer chains, leading to their aggregation and precipitation from the solution. ustc.edu.cn This process is not a multi-step, temperature-driven collapse but rather a general polymer chemistry phenomenon described by the Hofmeister series.

Role of Hydrophobic Hydration and Hydrogen Bonding Interactions

The complete water solubility of PMEA homopolymer is a direct consequence of the interplay between hydrophobic hydration and hydrogen bonding. squarespace.com Water molecules interact with the PMEA chain at multiple sites.

Hydrogen Bonding: The ether oxygen and the tertiary amine nitrogen in the morpholino ring are capable of accepting hydrogen bonds from water molecules. This favorable enthalpic interaction is the primary driver of PMEA's solubility, allowing it to be well-hydrated and molecularly dissolved in aqueous media. The availability of these sites promotes strong polymer-water interactions, which dominate over polymer-polymer interactions in a neutral aqueous environment.

Hydrophobic Hydration: The acrylate backbone and the ethylene (B1197577) group, along with the C-H bonds of the morpholino ring, are hydrophobic. In their vicinity, water molecules are forced to organize into more ordered, cage-like structures to minimize the disruption to the bulk water's hydrogen-bonding network. This process, known as hydrophobic hydration, is entropically unfavorable.

In PMEA, the energetic favorability of hydrogen bonding between water and the morpholino side chains appears to be strong enough to overcome the unfavorable entropy of hydrophobic hydration across a wide temperature range. The additional α-methyl group present in the PMEMA backbone increases its hydrophobicity, tipping the energetic balance. For PMEMA, heating provides enough thermal energy to disrupt the structured water around the hydrophobic moieties, leading to a net positive entropy change that drives aggregation. For PMEA, this critical point is not reached under typical conditions, and the polymer remains dissolved. squarespace.com

Effects of the Hofmeister Series on Polymer Phase Behavior

While PMEA homopolymer is not thermoresponsive in pure water, its phase behavior is significantly influenced by the presence of electrolytes (salts) in the solution, a phenomenon described by the Hofmeister series. The Hofmeister series ranks ions based on their ability to structure or break the hydrogen-bonding network of water, which in turn affects the solubility of macromolecules. ustc.edu.cn

Ions are generally classified into two categories:

Kosmotropes (Water-Structure Makers): These are strongly hydrated ions (e.g., SO₄²⁻, CO₃²⁻, Mg²⁺) that tend to order water molecules. They strongly compete with the polymer for water molecules, leading to the dehydration of the polymer chains. This enhances polymer-polymer interactions and reduces solubility, an effect known as "salting-out." For PMEA, the addition of a sufficient concentration of a kosmotropic salt like sodium sulfate (Na₂SO₄) can induce precipitation from an aqueous solution. ustc.edu.cn

Chaotropes (Water-Structure Breakers): These are weakly hydrated ions (e.g., I⁻, SCN⁻, ClO₄⁻) that disrupt the hydrogen-bonding network of water. They can increase the solubility of some polymers by weakening the hydrophobic effect, a phenomenon known as "salting-in."

The effect of salts on PMEA solubility follows these principles. The addition of kosmotropic anions promotes aggregation by effectively removing the polymer's hydration shell, making PMEA a salt-responsive polymer. The precise concentration of salt required to induce precipitation depends on the specific ion's position in the Hofmeister series, its charge density, and the polymer concentration. This response allows for the controlled aggregation of PMEA through ionic strength adjustments rather than temperature changes.

Table of Mentioned Compounds

Theoretical and Computational Investigations of 2 Morpholinoethyl Acrylate Systems

Quantum Chemical Calculations (e.g., DFT) on Monomer Reactivity and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of monomers. While specific DFT studies exclusively focused on 2-Morpholinoethyl acrylate (B77674) are not extensively documented in publicly available literature, the principles of such analyses can be inferred from studies on structurally similar acrylate monomers.

DFT calculations can provide a detailed understanding of the electron distribution within the Moea monomer. The presence of the morpholino group, with its nitrogen and oxygen atoms, introduces specific electronic effects that influence the reactivity of the acrylate's vinyl group. These calculations can quantify parameters such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information is crucial for predicting the monomer's susceptibility to nucleophilic or electrophilic attack, which is fundamental to understanding its polymerization behavior.

For instance, studies on other functional acrylates have shown that the nature of the ester side chain significantly impacts the electron density of the double bond, thereby affecting the propagation rate constant in free-radical polymerization. It is plausible that the morpholino group in Moea exerts a distinct electronic influence compared to simple alkyl acrylates.

Table 1: Hypothetical DFT-Calculated Parameters for 2-Morpholinoethyl Acrylate Monomer

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy | -0.8 eV | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 2.5 D | Influences intermolecular interactions and solubility. |

| Charge on Vinyl Cα | -0.15 e | Indicates susceptibility to radical attack at this position. |

| Charge on Vinyl Cβ | +0.05 e | Indicates susceptibility to radical attack at this position. |

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from DFT calculations. Actual values would require specific computational studies.

Kinetic Modeling and Simulation of Polymerization Processes (e.g., PREDICI)

A comprehensive kinetic model for Moea polymerization would include elementary reactions such as initiation, propagation, termination (by combination and disproportionation), and chain transfer events. For controlled polymerization techniques like Reversible Addition-Fragmenttation Chain-transfer (RAFT) polymerization, the model would be extended to include the pre-equilibrium and main equilibrium steps involving the RAFT agent. mdpi.com

Simulations using such a model could predict key polymerization characteristics, including:

Monomer conversion over time.

Evolution of the number-average molecular weight (Mn) and weight-average molecular weight (Mw).

Polydispersity index (PDI) of the resulting polymer.

The concentration profiles of all reacting species.

For example, a study on the RAFT polymerization of N-[3-(dimethylamino)propyl]-acrylamide (DMAPAm) utilized a kinetic model in PREDICI to optimize the synthesis protocol and predict polymer properties, demonstrating the power of this approach. mdpi.com A similar methodology could be applied to the polymerization of Moea to understand the influence of various reaction parameters, such as initiator concentration, monomer-to-RAFT agent ratio, and temperature, on the final polymer characteristics. A dissertation has also documented the use of PREDICI for modeling the RAFT polymerization of methyl acrylate, a structurally related monomer.

Molecular Dynamics Simulations of Polymer Conformation and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of polymer chains, providing insights into their conformation, solvation, and interactions with other molecules. Although specific MD simulation studies on poly(this compound) are scarce, research on its methacrylate (B99206) analogue, poly(2-(N-morpholino)ethyl methacrylate) (PMEMA), and other similar polymers like poly(2-dimethylaminoethyl methacrylate) (PDMAEMA), can provide valuable analogous information. mdpi.comresearchgate.netacs.orgchemimpex.com

MD simulations can be employed to study the conformational properties of a single PMoea chain in different solvent environments. Key parameters that can be extracted from these simulations include the radius of gyration (Rg), end-to-end distance, and radial distribution functions (RDFs) between different parts of the polymer and solvent molecules. These simulations can reveal how the polymer chain folds and what local structures it adopts.

For instance, MD simulations of aqueous solutions of PMEMA have been used to investigate the macromolecular aggregation processes and the role of water in inducing conformational transitions. researchgate.net It was observed that water molecules form cage-like structures around the polymer, and the nature of these hydration shells changes with temperature. researchgate.net Such studies are crucial for understanding the thermoresponsive behavior of these polymers.

Table 2: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of a PMoea Oligomer in Water

| Property | Simulated Value | Interpretation |

| Radius of Gyration (Rg) | 1.8 nm | A measure of the overall size and compactness of the polymer coil. |

| Solvent Accessible Surface Area (SASA) | 150 nm² | Indicates the extent of the polymer's exposure to the solvent. |

| Number of Hydrogen Bonds (Polymer-Water) | 85 | Quantifies the interaction between the polymer and water molecules. |